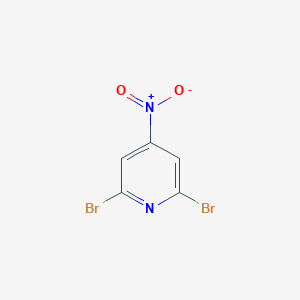

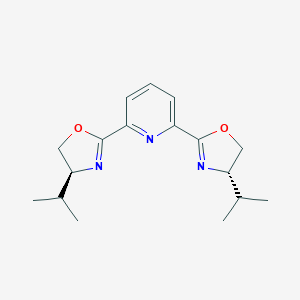

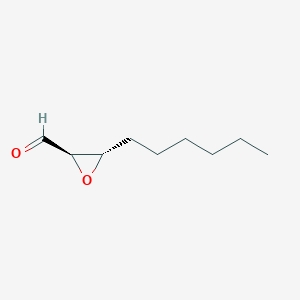

![molecular formula C11H9N3O3 B061676 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide CAS No. 195528-88-2](/img/structure/B61676.png)

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide

カタログ番号 B061676

CAS番号:

195528-88-2

分子量: 231.21 g/mol

InChIキー: KQNZKBRSEJLVEO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Synthesis Analysis

While specific synthesis methods for 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide were not found, imidazole compounds in general have been synthesized using various methods . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular formula of 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide is C11H11N3O3 . The molecular weight is 233.22 .Physical And Chemical Properties Analysis

Imidazole, a core component of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .特性

IUPAC Name |

3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-6(15)4-10(16)12-7-2-3-8-9(5-7)14-11(17)13-8/h2-3,5H,4H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZKBRSEJLVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC2=NC(=O)N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472366 | |

| Record name | 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide | |

CAS RN |

195528-88-2 | |

| Record name | 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Via the bottom inlet tube of a glass vessel having a capacity of 80 liters, a clarified solution of 150 kg of 5-aminobenzimidazolone in 4200 l of water, which solution has a temperature of 90° C., is fed in at a rate of 2100 l/h with agitation. Simultaneously, via a cover inlet tube, diketene is added at a rate of 50 l/h. Immediately, a colorless precipitate of 5-acetoacetyl-aminobenzimidazolone forms. The suspension thus obtained flows via a lateral tube which limits the reaction volume to 40 l into a 8 m3 agitation vessel of stainless steel containing already 1000 l of water having a temperature of 80° C. The reaction temperature in the glass vessel is maintained at 80°-85° C. by spraying water having a temperature of 5° C. onto the surface of the suspension by means of a spray ring (amount of water about 500-600 l/h). After the reaction is complete, the reaction mixture is cooled to 40° C., and the 5-acetoacetylaminobenzimidazolone is isolated by means of a suitable filter. 550 kg of a reaction product of about 40% strength are thus obtained which may be directly used for pigment synthesis without a further purification step.

Name

5-acetoacetyl-aminobenzimidazolone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Synthesis routes and methods II

Procedure details

The mother liquor obtained is re-used in four further reaction cycles by using it at 80° C. to replace fresh ethanol containing 50% by weight of water for dissolving 2.86 kg per hour of 5-amino-2-benzimidazolone at such a rate that 26.86 kg per hour of amine solution can be reacted as described above with 2.06 kg per hour of diketene. Workup gives 4.25 to 4.34 kg per hour of 5-acetoacetylamino-2-benzimidazolone of consistent quality, corresponding to a yield of 95 to 97% based on amine.

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

95%

Synthesis routes and methods III

Procedure details

An 82° C. solution of 2.86 kg (19.2 mol) of 5-amino-2-benzimidazolone and 24 kg of ethanol containing 50% by weight of water is metered per hour continuously and simultaneously with 2.06 kg (24 mol) of diketene (purity 98%) into a reactor equipped with a stirrer, reflux condenser, thermometer and, at the bottom, with a run-off. The light-colored suspension in the reactor is refluxed at about 85° C. with stirring and is kept to a constant volume of about 0.3 l by pumping out. The removed suspension is cooled down to about 15° C., and the light-colored crystals are separated by filtration from 22 kg per hour of mother liquor, washed with on average 6 kg per hour of 50% strength ethanol and dried, leaving 4.03 kg (17.3 mol) per hour of 5-acetoacetylamino-2-benzimidazolone as a virtually white crystalline powder. The yield based on amine is 90%.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)

![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)

![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)